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Compound of Interest

Compound Name: 3-Methoxyphenol-d3

Cat. No.: B12367866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,

and relevant experimental data for 3-Methoxyphenol-d3. This deuterated analog of 3-

Methoxyphenol is a valuable tool in metabolic research, pharmacokinetic studies, and as a

building block in complex organic synthesis.

Core Chemical Properties
3-Methoxyphenol-d3, also known as 3-(trideuteriomethoxy)phenol, is an isotopically labeled

version of 3-Methoxyphenol where the three hydrogen atoms of the methoxy group are

replaced with deuterium.[1] This labeling provides a distinct mass signature useful in tracing

studies.[1] The physical and chemical properties are closely related to its non-deuterated

counterpart.
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Property Value Source

Molecular Formula C₇H₅D₃O₂ [1]

Molecular Weight 127.16 g/mol [2]

Boiling Point
243 °C (lit.) / 113-115 °C at 5

mmHg (lit.)

Melting Point < -17 °C (< 1.4 °F)

Density 1.131 g/mL at 25 °C (lit.)

Refractive Index n20/D 1.552 (lit.)

Flash Point 112 °C (233.6 °F) - closed cup

Chemical Structure and Identification
The core structure of 3-Methoxyphenol-d3 consists of a phenol ring with a deuterated

methoxy group at the meta-position.

Caption: 2D structure of 3-Methoxyphenol-d3.

Key Identifiers:

IUPAC Name: 3-(trideuteriomethoxy)phenol

Synonyms: m-(Trideuteriomethoxy)phenol

Related Non-Deuterated CAS Number: 150-19-6

Related Non-Deuterated InChI Key: ASHGTJPOSUFTGB-UHFFFAOYSA-N

Related Non-Deuterated SMILES: COc1cccc(O)c1

Experimental Protocols
While specific, detailed experimental protocols for 3-Methoxyphenol-d3 are not readily

available in the public domain, established methods for its non-deuterated analog, 3-
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Methoxyphenol, can be adapted. The synthesis generally involves the methylation of

resorcinol. For the deuterated form, a deuterated methylating agent would be used.

Representative Synthesis of 3-Methoxyphenol
A common synthesis method involves the selective methylation of resorcinol. The following is a

generalized procedure based on documented syntheses of 3-methoxyphenol:

Reaction Setup: In a three-necked flask equipped with a reflux condenser, stirrer, and

dropping funnel, 1 mole of resorcinol is dissolved in a suitable solvent.

Base Addition: 1.25 moles of 10% sodium hydroxide are added rapidly with stirring.

Methylation: 1 mole of dimethyl sulfate (or a deuterated equivalent for 3-Methoxyphenol-d3)

is added dropwise, maintaining the temperature below 40°C with cooling.

Reaction Completion: The mixture is heated for 30 minutes on a boiling water bath to

complete the reaction and decompose any remaining dimethyl sulfate.

Workup: After cooling, the organic layer is separated. The aqueous solution is extracted

multiple times with ether.

Purification: The combined organic phases are washed with dilute sodium carbonate and

then water, dried over calcium chloride, and fractionated to yield the final product.
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General Synthesis Workflow for 3-Methoxyphenol

Start: Resorcinol & NaOH

Add Dimethyl Sulfate
(maintain < 40°C)

Heat to complete reaction

Cool and separate layers

Extract aqueous layer with ether

Wash combined organic layers

Dry with CaCl2

Fractional distillation

End: 3-Methoxyphenol

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 3-Methoxyphenol.
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Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR is used to confirm the structure. The absence of a signal for the methoxy protons

and the presence of characteristic aromatic proton signals would be expected for 3-
Methoxyphenol-d3. For the non-deuterated form, the methoxy protons typically appear

around 3.78 ppm. The aromatic protons show complex splitting patterns between 6.76-

6.82 ppm.

¹³C NMR shows distinct peaks for the seven carbon atoms. The methoxy carbon appears

furthest upfield (around 55 ppm), while the aromatic carbons are found between 100-150

ppm.

Mass Spectrometry (MS):

GC-MS is a common technique for analysis. The molecular ion peak in the mass spectrum

would be at m/z 127 for 3-Methoxyphenol-d3, distinguishing it from the non-deuterated

compound at m/z 124.

Infrared (IR) Spectroscopy:

The IR spectrum would show a broad peak around 3300 cm⁻¹ corresponding to the O-H

stretch of the alcohol. Peaks around 3000 cm⁻¹ are indicative of sp² C-H bonds in the

aromatic ring. A peak between 1000-1200 cm⁻¹ corresponds to the C-O bond.

Biological Activity and Applications
3-Methoxyphenol and its deuterated analog are valuable in several research and industrial

applications:

Metabolic Studies: Due to the deuterium labeling, 3-Methoxyphenol-d3 is an excellent

tracer for studying metabolic pathways and pharmacokinetics of methoxylated aromatic

compounds.

Organic Synthesis: It serves as a building block for more complex molecules, including

pharmaceuticals and other specialty chemicals.
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Antioxidant Research: As a phenolic compound, it exhibits antioxidant properties by

scavenging free radicals and is used in studies of oxidative stress.

Industrial Applications: It finds use in the production of antioxidants, UV absorbers, and flame

retardants.

While 3-Methoxyphenol is known to be biologically active and can be toxic at high

concentrations, disrupting liver, kidney, and central nervous system function, no specific

signaling pathways have been detailed in the reviewed literature.

Safety and Handling
3-Methoxyphenol is classified as harmful if swallowed or inhaled, and toxic in contact with skin.

It can cause skin irritation and serious eye damage. Appropriate personal protective equipment

(PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this

chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool,

dry, well-ventilated area away from incompatible substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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